molecular formula C16H16FNO B4986705 N-(3,4-dimethylphenyl)-2-(4-fluorophenyl)acetamide

N-(3,4-dimethylphenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B4986705
M. Wt: 257.30 g/mol
InChI Key: FGZSTCKINRATNI-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(4-fluorophenyl)acetamide, commonly known as DMFA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMFA belongs to the class of N-aryl-2-phenylacetamides, which have been studied for their analgesic and anti-inflammatory properties.

Scientific Research Applications

DMFA has been studied for its potential therapeutic applications in the treatment of pain and inflammation. It has been found to exhibit analgesic and anti-inflammatory properties in animal models. DMFA has also been studied for its potential use in the treatment of neuropathic pain, as it has been found to modulate the activity of certain ion channels that are involved in pain signaling.

Mechanism of Action

The exact mechanism of action of DMFA is not fully understood, but it is believed to involve the modulation of ion channels that are involved in pain signaling. DMFA has been found to inhibit the activity of the TRPV1 ion channel, which is involved in the perception of pain and inflammation. It has also been found to activate the GABAergic system, which is involved in the modulation of pain and anxiety.
Biochemical and Physiological Effects
DMFA has been found to exhibit analgesic and anti-inflammatory effects in animal models. It has also been found to reduce anxiety-like behavior in mice. DMFA has been shown to modulate the activity of certain ion channels and neurotransmitter systems that are involved in pain signaling and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using DMFA in lab experiments is its potential therapeutic applications in the treatment of pain and inflammation. DMFA has been found to exhibit analgesic and anti-inflammatory properties in animal models, making it a promising candidate for further research. However, one limitation of using DMFA in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on DMFA. One direction is to further investigate its potential therapeutic applications in the treatment of pain and inflammation. Another direction is to study its effects on other ion channels and neurotransmitter systems that are involved in pain signaling and anxiety. Additionally, further research is needed to understand the pharmacokinetics and bioavailability of DMFA, as well as its potential side effects and toxicity. Overall, DMFA has the potential to be a valuable tool in the field of scientific research, particularly in the study of pain and inflammation.

Synthesis Methods

DMFA can be synthesized through a multistep process involving the reaction of 3,4-dimethylbenzoyl chloride with 4-fluoroaniline in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with acetic anhydride and acetic acid.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-11-3-8-15(9-12(11)2)18-16(19)10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZSTCKINRATNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(4-fluorophenyl)acetamide

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